Cross-Coupling Reactivity: Bromo vs. Chloro
The bromine atom at the 4-position of 4-bromo-2-methyl-1,7-naphthyridine provides superior reactivity in cobalt-catalyzed cross-coupling reactions with arylzinc halides when compared to its chloro analog. In a study of halogenated naphthyridines, the 4-bromo derivative afforded the coupled product in 78% isolated yield, whereas the corresponding 4-chloro derivative gave only 45% yield under identical conditions [1].
| Evidence Dimension | Yield in Cobalt-Catalyzed Cross-Coupling with Arylzinc Halide |
|---|---|
| Target Compound Data | 78% isolated yield |
| Comparator Or Baseline | 4-Chloro-2-methyl-1,7-naphthyridine: 45% isolated yield |
| Quantified Difference | 33 percentage point increase in yield |
| Conditions | CoCl2·2LiCl (5 mol%), NaHCO2 (50 mol%), arylzinc halide, THF, 25 °C, 16 h |
Why This Matters
Higher yield translates to reduced material costs and improved synthetic efficiency in medicinal chemistry campaigns, making the bromo analog the preferred building block for SAR exploration.
- [1] Hammann, J. M., et al. Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics. Org. Lett. 2017, 19, 6404-6407. View Source
